Physicochemical Differentiation: Lipophilicity (XLogP3-AA 1.4) vs. Debenzylated N-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 1.4 and a molecular weight of 247.38 g/mol, representing a 76.10 g/mol increase over the debenzylated analog N1-methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (171.28 g/mol). This difference in lipophilicity and size is critical for applications requiring passive membrane permeability or specific LogP ranges for blood-brain barrier penetration [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; MW = 247.38 g/mol |
| Comparator Or Baseline | N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine: XLogP3-AA = ~0.1 (estimated based on molecular composition change); MW = 171.28 g/mol |
| Quantified Difference | ΔMW = +76.10 g/mol; ΔXLogP3-AA ≈ +1.3 (qualitative increase in lipophilicity) |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm, 2021 release) |
Why This Matters
The benzyl group provides significantly higher lipophilicity, which may be essential for CNS-targeted research applications where the debenzylated analog would likely exhibit poor brain penetration.
- [1] PubChem. N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine. CID 66565077. Computed Properties: XLogP3-AA = 1.4; Molecular Weight = 247.38 g/mol. View Source
- [2] PubChem. N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine. CID 66565064. Molecular Formula: C9H21N3. Molecular Weight: 171.28 g/mol. View Source
